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Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenol

Cat. No.: B098834 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 2-Bromo-4-methoxyphenol
and its key isomers, providing researchers in drug development and chemical synthesis with

essential data for unambiguous identification.

The positional isomerism of substituted phenols plays a critical role in determining their

chemical reactivity, biological activity, and physical properties. For scientists engaged in

pharmaceutical development and organic synthesis, the precise identification of a specific

isomer is paramount. This guide provides a comprehensive spectroscopic comparison of 2-
Bromo-4-methoxyphenol and three of its isomers: 3-Bromo-4-methoxyphenol, 4-Bromo-2-

methoxyphenol, and 2-Bromo-5-methoxyphenol. Through a detailed examination of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document

offers a clear framework for distinguishing between these closely related compounds.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass

Spectrometry analyses for the four isomers.

¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound Name
Aromatic Protons
(ppm)

Methoxy Protons
(ppm)

Hydroxyl Proton
(ppm)

2-Bromo-4-

methoxyphenol

7.01 (d, J=2.88 Hz,

1H), 6.94 (d, J=8.91

Hz, 1H), 6.78 (dd,

J=2.91, 8.91 Hz, 1H)

[1]

3.75 (s, 3H)[1] 5.23 (s, 1H)[1]

3-Bromo-4-

methoxyphenol

7.34 (d, J=8.52 Hz,

1H), 6.60 (d, J=2.85

Hz, 1H), 6.42 (dd,

J=2.88, 8.52 Hz, 1H)

3.77 (s, 3H) 5.49 (s, 1H)

4-Bromo-2-

methoxyphenol

7.00-6.97 (m, 2H),

6.80 (d, J=8.24 Hz,

1H)[1]

3.88 (s, 3H)[1] 5.51 (s, 1H)[1]

2-Bromo-5-

methoxyphenol

7.32 (d, J=8.85 Hz,

1H), 6.45 (d, J=2.68

Hz, 1H), 6.34 (dd,

J=2.71, 8.85 Hz, 1H)

3.86 (s, 3H) 4.94 (s, 1H)

¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
Compound Name Aromatic Carbons (ppm) Methoxy Carbon (ppm)

2-Bromo-4-methoxyphenol
153.83, 146.53, 116.85,

116.33, 115.35, 109.92[1]
55.99[1]

3-Bromo-4-methoxyphenol
156.76, 156.13, 133.36,

108.51, 102.27, 100.46
56.19

4-Bromo-2-methoxyphenol
147.23, 144.91, 124.19,

115.75, 114.18, 111.57[1]
56.16[1]

2-Bromo-5-methoxyphenol
160.61, 153.00, 131.95,

108.45, 101.67, 100.89
55.55

Mass Spectrometry Data (m/z)
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Compound Name Molecular Ion (M⁺) Key Fragmentation Peaks

2-Bromo-4-methoxyphenol 202/204[2]
187/189 (M-CH₃), 159/161 (M-

CH₃-CO)

3-Bromo-4-methoxyphenol 202/204[3]
187/189 (M-CH₃), 159/161 (M-

CH₃-CO)

4-Bromo-2-methoxyphenol 202/204[4]
187/189 (M-CH₃), 159/161 (M-

CH₃-CO)

2-Bromo-5-methoxyphenol 202/204
187/189 (M-CH₃), 159/161 (M-

CH₃-CO)

Experimental Protocols
A generalized workflow for the spectroscopic analysis of bromomethoxyphenol isomers is

presented below.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Isomer Differentiation

Isomer Sample

Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR Prepare thin film or KBr pellet for IR Prepare dilute solution for MS Prepare dilute solution in UV-grade solvent for UV-Vis

1H and 13C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Analyze chemical shifts, coupling constants, and number of signals Identify functional group vibrations (O-H, C-O, C-H aromatic, C-Br) Determine molecular ion peak and fragmentation patterns Analyze absorption maxima (λmax)

Compare spectral data of isomers to identify unique signatures

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis and differentiation of 2-
Bromo-4-methoxyphenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
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Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid or solid sample was placed between

two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr

pellet was prepared by grinding a small amount of the sample with dry KBr powder and

pressing the mixture into a translucent disk.

Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹, with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron

ionization (EI) source.

Data Acquisition: The instrument was scanned over a mass range of m/z 50-300. The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was

observed in the molecular ion peak.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the sample was prepared in a UV-grade solvent

such as ethanol or methanol.

Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis

spectrophotometer.

Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.

Logical Pathway for Isomer Differentiation
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The differentiation of the four isomers can be systematically achieved by a careful analysis of

their spectroscopic data.

Unknown Bromomethoxyphenol Isomer

1H NMR Analysis

Observe Aromatic Splitting Pattern

2-Bromo-4-methoxyphenol
(dd, d, d)

Distinct pattern

3-Bromo-4-methoxyphenol
(dd, d, d)

Distinct pattern

4-Bromo-2-methoxyphenol
(m, d)

Simpler pattern

2-Bromo-5-methoxyphenol
(dd, d, d)

Distinct pattern13C NMR Analysis

Compare Chemical Shifts of Oxygenated Carbons

C-O ~154 ppm
C-OMe ~147 ppm

C-O ~157 ppm
C-OMe ~156 ppm

C-O ~161 ppm
C-OMe ~153 ppm

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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